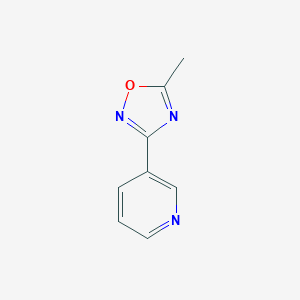

5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-pyridin-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-6-10-8(11-12-6)7-3-2-4-9-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZLTNFTZQZHHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145882 | |

| Record name | 1,2,4-Oxadiazole, 5-methyl-3-(3-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10350-69-3 | |

| Record name | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10350-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Oxadiazole, 5-methyl-3-(3-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010350693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Oxadiazole, 5-methyl-3-(3-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity Profiling of 5 Methyl 3 3 Pyridyl 1,2,4 Oxadiazole Derivatives

Anticancer Activities of Oxadiazole Derivatives

Derivatives of oxadiazole, particularly those incorporating a pyridine (B92270) ring, have emerged as a significant class of compounds in oncology research. nih.govnih.gov Their anti-proliferative effects are attributed to various mechanisms, including the inhibition of critical enzymes and growth factor receptors that are often dysregulated in cancer. nih.gov The structural versatility of the oxadiazole scaffold allows for modifications that can enhance potency and selectivity against cancer cells. nih.gov

In Vitro Cytotoxicity Assessments against Cancer Cell Lines

The cytotoxic potential of oxadiazole derivatives has been extensively evaluated against a wide array of human cancer cell lines. These in vitro assays are crucial for identifying promising anticancer candidates.

A series of novel 5-pyridyl-1,3,4-oxadiazole derivatives demonstrated excellent to potent cytotoxic activity when tested against the MCF-7 breast cancer cell line. jst.go.jp Notably, compounds designated as 18 and 22 in the study were found to be more active than the reference drug, with IC₅₀ values of 0.010 µM and 0.012 µM, respectively. jst.go.jp In another study, a series of 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were evaluated against HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines. nih.gov The compound 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (compound 3e) showed a promising effect, particularly on the MDA-MB-231 cell line. nih.gov

Further research into 1,2,4-oxadiazole (B8745197) derivatives identified potent cytotoxicity in compounds tested against prostate (PC3 & DU-145), lung (A549), and liver (HEPG2) cancer cell lines. nih.govrsc.org Compound 30a from this series emerged as a particularly promising agent. nih.govrsc.org Similarly, 1,3,4-oxadiazole-oxazolo[4,5-b]pyridine derivatives were found to be potent against A549 and C6 (rat glioma) cell lines. researchgate.net

Investigations into a specific 1,2,4-oxadiazole derivative, N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine , revealed antiproliferative effects on B16-F10 melanoma cells with an IC₅₀ of 50.99 μM. nih.gov This compound was found to be 2.6 times more selective for the melanoma cells over murine Bone Marrow-Derived Macrophages (BMDMs). nih.gov Previous studies had already shown that 1,2,4-oxadiazole derivatives possess cytotoxic activity against prostate, colon, central nervous system, stomach, and lung tumor cell lines. nih.gov

The table below summarizes the in vitro cytotoxicity data for selected oxadiazole derivatives.

| Compound/Derivative Series | Cancer Cell Line | IC₅₀ Value | Source |

| Compound 18 (5-pyridyl-1,3,4-oxadiazole series) | MCF-7 (Breast) | 0.010 µM | jst.go.jp |

| Compound 22 (5-pyridyl-1,3,4-oxadiazole series) | MCF-7 (Breast) | 0.012 µM | jst.go.jp |

| Compound 30a (1,2,4-oxadiazole series) | HEPG2 (Liver) | Potent Cytotoxicity | nih.govrsc.org |

| N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine | B16-F10 (Melanoma) | 50.99 µM | nih.gov |

| (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | HEPG2, MCF7, SW1116, BGC823 | 1.18 ± 0.14 µM | nih.gov |

| Compound 3d (Thiadiazole-phthalimide) | HeLa (Cervical) | 29 µM | nih.gov |

| 2-(((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5-(4-methoxybenzyl)-1,3,4-oxadiazole | MCF-7 (Breast) | 7.4 µM | mdpi.com |

In Vivo Antitumor Efficacy Studies

Following promising in vitro results, select oxadiazole derivatives have been advanced to in vivo models to assess their antitumor efficacy in a living system.

In a study utilizing a Dalton's Lymphoma Ascites (DLA)-induced solid tumor model in Swiss albino mice, four 1,3,4-oxadiazole (B1194373) derivatives (AMK OX-8, 9, 11, and 12 ) were evaluated. documentsdelivered.com These derivatives were found to be effective in significantly reducing both the tumor volume and weight, demonstrating their potential to inhibit tumor growth in a live model. documentsdelivered.com Another study involving a derivative identified as N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine reported that necrosis was the induced death pathway in B16-F10 melanoma cells. nih.gov

Apoptosis Induction and Cell Cycle Modulation

A key mechanism by which many anticancer agents exert their effect is through the induction of programmed cell death, or apoptosis, and by interfering with the cancer cell cycle.

Several 1,2,4-oxadiazole derivatives have been shown to induce apoptosis in cancer cells in a concentration-dependent manner. nih.gov For instance, compound 30a was found to cause a notable increase in Annexin V-positive HEPG2 cells, rising from 2.9% in the control group to 46.15% at a concentration of 0.44 μM. nih.gov This indicates that the compound effectively triggers apoptosis. nih.gov This same compound also caused cell cycle arrest at the G1/G0 and G2 phases. nih.govrsc.org

Similarly, a series of 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were found to induce apoptosis and perturb the cell cycle in MDA-MB-231 and HT-29 cell lines. nih.gov The mechanism of cell death for some 1,3,4-oxadiazole derivatives has been linked to the mitochondrial (intrinsic) pathway of apoptosis. documentsdelivered.com This was confirmed by staining procedures that showed the presence of apoptotic bodies and DNA fragmentation. documentsdelivered.com Further studies on 1,3,4-oxadiazole-oxazolo[4,5-b]pyridine derivatives showed that the most potent compounds increased the population of early and late apoptotic cells in both A549 and C6 lines and caused mitochondrial membrane depolarization. researchgate.net These compounds also modulated the cell cycle by arresting more C6 cells in the Sub-G1 phase, which promotes apoptosis. researchgate.net The p53 protein and caspase-3 are key mediators in this process, with studies showing that active compounds can increase their concentration, leading to cell death. nih.gov

Antimicrobial Potential

The oxadiazole nucleus is a prominent scaffold in the search for new antimicrobial agents, with numerous derivatives showing activity against a range of pathogenic bacteria and fungi. mdpi.comresearchgate.net

Antibacterial Activities against Gram-Positive and Gram-Negative Strains

Oxadiazole derivatives have been tested against both Gram-positive and Gram-negative bacteria, often showing significant inhibitory effects.

A series of (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol (B129727) derivatives exhibited significant antibacterial activity against the Gram-positive bacterium methicillin-resistant Staphylococcus aureus (MRSA). auctoresonline.org The presence of a pyridine moiety was suggested to enhance this antimicrobial activity. auctoresonline.org In another study, mono- and bi-cationic pyridinium (B92312) 1,2,4-oxadiazoles were synthesized and tested. nih.gov Compounds 27 and 28a,b in this series showed good activity against the S. aureus strain with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL. nih.gov Notably, compound 27 also displayed an excellent MIC value of 0.5 µg/mL against the Gram-negative reference strain E. coli. nih.gov

Conversely, some studies report only moderate or weak activity. A series of pyridyl and naphthyl substituted 1,2,4-triazoles and 1,3,4-thiadiazoles showed only moderate inhibitory activity (MIC 32 µg/mL) against S. aureus and weak activity (MIC 64 µg/mL) against E. coli. tubitak.gov.tr Other research has focused on hybrid molecules. For example, nalidixic acid derivatives where the carboxylic group was replaced by a 1,3,4-oxadiazole ring showed activity against Pseudomonas aeruginosa and Staphylococcus aureus that was comparable or stronger than reference antibiotics. nih.gov

The table below presents antibacterial activity for selected oxadiazole derivatives.

| Compound/Derivative Series | Bacterial Strain | MIC (µg/mL) | Source |

| Compound 27 (Bi-cationic pyridinium 1,2,4-oxadiazole) | S. aureus (Gram +) | 0.25 | nih.gov |

| Compound 27 (Bi-cationic pyridinium 1,2,4-oxadiazole) | E. coli (Gram -) | 0.5 | nih.gov |

| Compound 28a,b (Bi-cationic pyridinium 1,2,4-oxadiazole) | S. aureus (Gram +) | 0.25 | nih.gov |

| Compound 2a, 2b (Pyridyl/naphthyl 1,2,4-triazole) | S. aureus (Gram +) | 32 | tubitak.gov.tr |

| Compound 2a (Pyridyl/naphthyl 1,2,4-triazole) | E. coli (Gram -) | 64 | tubitak.gov.tr |

Antifungal Activities

In addition to antibacterial properties, oxadiazole derivatives have demonstrated significant potential as antifungal agents, particularly against plant pathogenic fungi. mdpi.commdpi.com

A series of 1,2,4-oxadiazole derivatives containing amide fragments were synthesized and tested for antifungal activity. mdpi.com Compound F15 from this series showed excellent activity against Sclerotinia sclerotiorum with an EC₅₀ value of 2.9 μg/mL, which was comparable to commercial fungicides. mdpi.com In another study, 1,2,4-oxadiazole derivatives containing anisic acid or cinnamic acid were designed as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. mdpi.com Compounds 4f and 4q showed significant antifungal activities against Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, and Botrytis cinerea. mdpi.com Specifically, the EC₅₀ value of compound 4f against R. solani was 12.68 μg/mL. mdpi.com

Further research on 1,3,4-oxadiazole derivatives showed potent activity against several maize disease pathogens. frontiersin.org Compound 5k was particularly effective against E. turcicum, with an EC₅₀ of 32.25 μg/mL, outperforming the control drug carbendazim. frontiersin.org Some simple 5-aryl-1,3,4-oxadiazole-2-thiol derivatives also showed antifungal activity against Aspergillus fumigatus. nih.gov

The table below summarizes the antifungal activity for selected oxadiazole derivatives.

| Compound/Derivative Series | Fungal Strain | EC₅₀/IC₅₀ (µg/mL) | Source |

| Compound F15 (1,2,4-oxadiazole-amide) | Sclerotinia sclerotiorum | 2.9 | mdpi.com |

| Compound 4f (1,2,4-oxadiazole-anisic acid) | Rhizoctonia solani | 12.68 | mdpi.com |

| Compound 4f (1,2,4-oxadiazole-anisic acid) | Exserohilum turcicum | 29.14 | mdpi.com |

| Compound 4q (1,2,4-oxadiazole-anisic acid) | Rhizoctonia solani | 38.88 | mdpi.com |

| Compound 5k (1,3,4-oxadiazole derivative) | Exserohilum turcicum | 32.25 | frontiersin.org |

| Compound F15 (1,2,4-oxadiazole-amide) | Sclerotinia sclerotiorum SDH | 12.5 (IC₅₀) | mdpi.com |

Antiviral Properties

Derivatives of the oxadiazole family have shown notable potential as antiviral agents. Although research on the specific 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole structure is limited in this context, broader studies on related oxadiazole compounds highlight their activity against a range of viruses.

For instance, various 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antiviral capabilities. Some have demonstrated an inhibitory effect against the Tobacco Mosaic Virus (TMV). arkat-usa.org Specifically, a series of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole derivatives showed excellent activity against TMV. arkat-usa.org Similarly, myricetin (B1677590) derivatives incorporating a 1,3,4-oxadiazole bisthioether structure have been found to exhibit good antiviral effects against TMV. researchgate.net

In the context of human pathogens, the emergence of SARS-CoV-2 has spurred research into new antiviral compounds. While many new therapeutic agents have been developed to target key proteases in SARS-CoV-2 replication, the continuous evolution of new variants necessitates ongoing drug discovery. news-medical.net One derivative of epoxybenzooxocinopyridine featuring a side group of 3,4-dihydroquinoxalin-2-one has demonstrated antiviral activity against SARS-CoV-2. nih.gov Research into pyrazole (B372694) derivatives with a hydroxyquinoline scaffold has also revealed promising antiviral activity against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org

Anti-inflammatory and Analgesic Effects

The 1,3,4-oxadiazole scaffold, a close relative of the 1,2,4-oxadiazole core, has been integrated into nonsteroidal anti-inflammatory drugs (NSAIDs) to enhance their safety profile. Replacing the carboxylic acid group of conventional NSAIDs with a 1,3,4-oxadiazole ring has been shown to maintain or even improve anti-inflammatory activity while reducing the risk of gastrointestinal ulcers. mdpi.com

Studies on 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated their potential as both analgesic and anti-inflammatory agents. nih.gov Among a series of synthesized compounds, 4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}pyridine was identified as having potent analgesic activity. nih.gov This indicates that the inclusion of a pyridine ring, a key feature of this compound, is compatible with analgesic effects. Other derivatives in the same study showed significant anti-inflammatory properties. nih.gov The mechanism for these effects is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. mdpi.comnih.gov

Enzyme Inhibition Profiles

Kinase Inhibition (e.g., GSK-3β, EGFR, VEGFR-2, RET)

Derivatives of 1,2,4-oxadiazole have emerged as significant inhibitors of various protein kinases, which are crucial targets in cancer and neurodegenerative disease research.

Glycogen Synthase Kinase-3β (GSK-3β): A series of novel 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives were designed as potential multifunctional agents for Alzheimer's disease, targeting GSK-3β. nih.gov Several of these compounds demonstrated potent GSK-3β inhibition, with compound 10b showing an IC50 value of 0.19 μM. nih.gov This compound also significantly reduced Aβ-induced Tau hyperphosphorylation, a key pathological event in Alzheimer's disease, confirming its inhibitory action at the cellular level. nih.gov Furthermore, analogs of the marine alkaloid topsentin, where the central imidazole (B134444) ring was replaced with a 1,2,4-oxadiazole moiety, also showed inhibitory activity against GSK3β in the micromolar range. nih.gov

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): The EGFR is a common molecular target in cancer therapy. scienceopen.com Heterocyclic derivatives with a 1,2,4-oxadiazole scaffold have been identified as potential EGFR inhibitors. scienceopen.com In one study, several such compounds showed IC50 values ranging from 8 to 13 µM against an EGFR-positive cancer cell line. scienceopen.com A computational study screened 1,3,4-oxadiazole derivatives for their potential to inhibit both EGFR and VEGFR-2, another key target in angiogenesis. The results suggested that these derivatives were more selective and potent inhibitors of VEGFR-2, with one hit compound having a calculated IC50 of 0.009 µM for VEGFR-2, while showing weaker binding to EGFR. nih.govdiva-portal.org

Protease Inhibition (e.g., SARS-CoV-2 PLpro, Peptide Deformylase)

Proteases are essential enzymes for many pathogens, making them attractive targets for antimicrobial drug development. Peptide deformylase (PDF) is a metallohydrolase that is vital for bacterial growth. nih.gov While specific studies on 1,2,4-oxadiazole derivatives as PDF inhibitors are not prominent, the broader class of hydroxamate derivatives has been explored, with one compound, VRC3375, showing potent inhibition with a Ki of 0.24 nM against the E. coli enzyme. nih.gov

The COVID-19 pandemic has highlighted the importance of viral protease inhibitors. The main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2 are crucial for viral replication. news-medical.net

Other Enzymatic Targets (e.g., Carbonic Anhydrase, Thymidylate Synthase, α-glucosidase, DPP4)

Carbonic Anhydrase (CA): The 1,2,4-oxadiazole scaffold has been used to develop inhibitors of human carbonic anhydrase (hCA) isoforms, some of which are linked to cancer. unipi.it A study of 1,2,4-oxadiazole-containing sulfonamides found that they were potent inhibitors of the cancer-related isoforms hCA IX and hCA XII. unipi.itresearchgate.net Similarly, a series of 1,3,4-oxadiazole derivatives were synthesized and tested for CA inhibition, with a 3-pyridine substituted analog (compound 7g ) proving to be the most potent, showing an IC50 of 0.1 µM. nih.gov This was 11 times more active than the standard drug acetazolamide. nih.gov

Thymidylate Synthase (TS): TS is a critical enzyme in DNA synthesis and a target for cancer chemotherapy. A series of hybrid molecules containing both 1,2,3-triazole and 1,3,4-oxadiazole moieties were synthesized and found to be potent inhibitors of thymidylate synthase. mdpi.com Two compounds, 12 and 13 , inhibited the enzyme with IC50 values of 2.52 µM and 4.38 µM, respectively, which was more potent than the standard drug pemetrexed (B1662193) (IC50 = 6.75 µM). mdpi.com

Other Reported Biological Activities (e.g., Antidiabetic, Anticonvulsant, Antithrombotic)

Antidiabetic Activity: The inhibition of GSK-3β by 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives has implications for diabetes, as this kinase is involved in glucose metabolism. One of the potent GSK-3β inhibitors, compound 10b , was found to increase glucose consumption in HepG2 cells more effectively than the standard antidiabetic drug metformin. nih.gov

Anticonvulsant Activity: Several studies have highlighted the anticonvulsant potential of oxadiazole derivatives. A series of 3- and 5-aryl-1,2,4-oxadiazole derivatives showed significant activity in both the pentylenetetrazole (PTZ) and maximal electroshock seizure (MES) models. nih.gov One compound demonstrated an oral ED50 of 14.6 mg/kg in the rat MES model. nih.gov These compounds are believed to act by potentiating GABA without interacting with the benzodiazepine (B76468) binding site. nih.gov In another study, 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole showed excellent anticonvulsant activity, protecting against electroshock-induced convulsions in mice. ptfarm.pl

Mechanistic Investigations and Molecular Targets of 5 Methyl 3 3 Pyridyl 1,2,4 Oxadiazole Derivatives

Elucidation of Cellular and Molecular Mechanisms

Apoptotic Pathways and Signal Transduction

The 1,2,4-oxadiazole (B8745197) nucleus is a key structural feature in numerous compounds that induce apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of damaged or cancerous cells. nih.govmdpi.com Derivatives of 3,5-diaryl-1,2,4-oxadiazole, for instance, have been identified as potent inducers of apoptosis. nih.govnih.gov The mechanism of action often involves the activation of caspases, a family of proteases that execute the apoptotic process. mdpi.com Specifically, some 1,2,4-oxadiazole derivatives have been shown to activate caspase-3, a key executioner caspase. mdpi.comsemanticscholar.org

The signal transduction pathways leading to apoptosis are complex and can be modulated by 1,2,4-oxadiazole derivatives. For example, some compounds influence the expression of key regulatory genes. Studies have revealed alterations in the expression of genes such as cyclin D1, transforming growth factor-beta1 (TGF-β1), p21, and insulin-like growth factor-BP3 in the presence of certain 3,5-diaryl-oxadiazoles, ultimately leading to the activation of apoptosis. nih.gov Furthermore, some 1,2,3-triazole/1,2,4-oxadiazole hybrids have been shown to promote apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. semanticscholar.org

Inhibition of Cellular Proliferation and Metastasis

Derivatives of 1,2,4-oxadiazole have demonstrated significant potential in inhibiting the uncontrolled growth of cancer cells. researchgate.netnih.gov For instance, certain 1,2,4-oxadiazole-based compounds have shown potent antiproliferative activity against various cancer cell lines, including those of the breast, colon, and lung. nih.govnih.gov The inhibitory mechanism can involve the targeting of key enzymes that regulate the cell cycle, such as the epidermal growth factor receptor (EGFR). rsc.orgnih.gov Inhibition of EGFR can lead to cell cycle arrest, preventing cancer cells from dividing and proliferating. rsc.orgnih.gov

Some derivatives have shown the ability to arrest the cell cycle at specific phases. For example, a novel 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivative was found to induce cell cycle arrest at the G2/M phase in a concentration-dependent manner. nih.gov

Impact on Microbial Cell Integrity and Metabolism

The 1,2,4-oxadiazole scaffold is present in compounds with a broad spectrum of antimicrobial activities. While the precise mechanisms are diverse and depend on the specific derivative and microbial species, some general modes of action have been proposed.

Some 1,2,4-oxadiazole derivatives are thought to interfere with essential microbial processes. For example, certain compounds have shown activity against various fungal and bacterial strains, suggesting they may disrupt cell wall synthesis, protein synthesis, or other vital metabolic pathways.

Inhibition of Specific Biological Pathways (e.g., TGF-β/Smad, NF-κB)

TGF-β/Smad Pathway: The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression and metastasis in later stages. nih.gov The canonical pathway involves the phosphorylation of Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate gene expression. nih.gov Some small molecule inhibitors targeting the TGF-β receptor I (TGF-βRI) have been developed, with the 2-pyridyl ring at the 3-position of a pyrazole (B372694) core being a critical feature for effective inhibition. nih.gov

NF-κB Pathway: Nuclear factor kappa beta (NF-κB) is a transcription factor that is crucial in regulating the proliferation of cancer cells. nih.gov Inhibition of NF-κB activity is therefore a promising strategy in cancer therapy. nih.gov Certain methyl-thiol-bridged oxadiazole and triazole heterocycles have been synthesized and shown to inhibit NF-κB activation in chronic myelogenous leukemia (CML) cells. nih.gov This inhibition leads to the suppression of various oncogenic gene products, including Bcl-2/xl, MMP-9, COX-2, survivin, and VEGF, ultimately resulting in apoptosis of CML cells. nih.gov

Identification and Validation of Specific Molecular Targets

Receptor Binding Studies

Receptor binding studies are instrumental in identifying the specific molecular targets of drug candidates. For 1,2,4-oxadiazole derivatives, these studies have revealed interactions with various receptors.

For example, a series of 1,2,4-oxadiazole derivatives have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). nih.gov These compounds were found to potentiate the receptor's response with EC50 values in the nanomolar range. nih.gov Selectivity screening indicated that while they were inactive at mGlu1, mGlu2, and mGlu5 receptors, they did modulate mGlu7 and mGlu8 receptors. nih.gov

In another study, molecular docking was used to investigate the interaction of a 3-meta-pyridin-1,2,4-oxadiazole derivative of 18βH-glycyrrhetinic acid with P-glycoprotein (P-gp), a transporter associated with multidrug resistance in cancer. nih.gov The study predicted a direct interaction with the transmembrane domain of P-gp, with a low free binding energy, suggesting its potential as a P-gp inhibitor. nih.gov

| Compound Class | Target Receptor/Enzyme | Key Findings |

| 3,5-diaryl-1,2,4-oxadiazoles | Tail-interacting protein 47 | Identified as a molecular target through photoaffinity labeling. nih.gov |

| 1,2,4-oxadiazole derivatives | Metabotropic glutamate receptor 4 (mGlu4) | Act as positive allosteric modulators (PAMs) with nanomolar efficacy. nih.gov |

| 3-meta-pyridin-1,2,4-oxadiazole derivative of 18βH-glycyrrhetinic acid | P-glycoprotein (P-gp) | Predicted to directly interact with the transmembrane domain of P-gp. nih.gov |

| 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives | Glycogen synthase kinase 3β (GSK-3β) | Showed good inhibitory potency. nih.gov |

| 1,2,3-triazole/1,2,4-oxadiazole hybrids | EGFR/VEGFR-2 | Act as dual inhibitors. semanticscholar.org |

| 1,2,4-oxadiazole derivatives | Acetylcholine (B1216132) Receptor | Compound A1 was found to affect the acetylcholine receptor of B. xylophilus. mdpi.com |

Enzyme Active Site Interactions

The biological activity of 1,2,4-oxadiazole derivatives is fundamentally linked to their ability to interact with the active sites of target enzymes. Research indicates that these interactions are often governed by a combination of noncovalent forces. A prominent interaction involves π-π stacking between the electron-deficient 1,2,4-oxadiazole ring and the aromatic side chains of amino acid residues such as phenylalanine, tyrosine, and tryptophan within the enzyme's binding pocket. nih.gov

Computational and database studies have confirmed the prevalence of these interactions. Analysis of the Protein Data Bank (PDB) has identified several instances where 1,2,4-oxadiazole-based ligands are positioned in close proximity to aromatic residues. nih.gov For example, in the complex of an anti-HIV-1 antibody, a 1,2,4-oxadiazole moiety engages in a π-π stacking interaction with a phenylalanine residue, highlighting this as a key binding motif. nih.gov

Beyond stacking, the nitrogen and oxygen atoms of the oxadiazole ring can act as hydrogen bond acceptors, forming critical connections with hydrogen bond donors in the active site. The nature and substitution pattern of the rings attached to the oxadiazole core—in this case, the methyl and 3-pyridyl groups—further dictate the compound's binding orientation and specificity. For instance, derivatives of the related 3-(4-pyridyl)-1,2,4-oxadiazole scaffold have been shown to inhibit enzymes like Glycogen Synthase Kinase 3β (GSK-3β), suggesting interactions within its ATP-binding site. nih.gov Similarly, molecular docking studies of other heterocyclic compounds have shown that specific functional groups can anchor the ligand into secondary pockets of the active site, as seen with a methanesulfonyl group in certain COX-2 inhibitors. capes.gov.br

| Target Enzyme/Protein | Interacting Residue/Region | Type of Interaction | Reference Compound Class |

| Anti-HIV-1 Fab 268-D | Phenylalanine | π-π Stacking | 1,2,4-oxadiazole derivative |

| Glycogen Synthase Kinase 3β (GSK-3β) | ATP-binding site (inferred) | Multiple (H-bonding, hydrophobic) | 3-(4-pyridyl)-1,2,4-oxadiazole derivative |

| P-Glycoprotein (P-gp) | Transmembrane Domain | Direct Binding (hydrophobic, H-bonding) | 1,2,4-oxadiazole derivative of Glycyrrhetinic Acid |

| Cyclooxygenase-2 (COX-2) | Secondary Pocket | Hydrophobic/Polar | 3,4-diphenyl-1,2,5-oxadiazole-2-oxide |

Protein-Ligand Complex Characterization and Crystallography

X-ray crystallography is the definitive method for elucidating the three-dimensional structure of protein-ligand complexes at atomic resolution. Such studies provide incontrovertible evidence of binding modes and the specific interactions that anchor a ligand within an active site. For the 1,2,4-oxadiazole class of compounds, crystallographic data has been instrumental in validating computational models. nih.gov

A survey of the Protein Data Bank (PDB) reveals structures of proteins complexed with ligands containing the 1,2,4-oxadiazole core. nih.gov One notable example is the structure with PDB code 3GO1, which shows a 1,2,4-oxadiazole-based molecule bound to an antibody fragment, clearly illustrating the spatial arrangement of the (oxadiazole)···(phenyl) interaction. nih.gov These crystal structures confirm that the planar geometry of the oxadiazole ring facilitates favorable stacking against aromatic protein residues. nih.gov

The crystal structure of related small molecules, such as 4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine, provides crucial information about the intrinsic geometry of the pyridyl-oxadiazole system. researchgate.net These studies show that the oxadiazole and pyridine (B92270) rings are typically coplanar, a conformation stabilized by intramolecular interactions. researchgate.net This inherent planarity is a key feature that enables effective π-π stacking within a protein's active site. The combination of small molecule crystallography and protein-ligand complex structures allows for a comprehensive understanding of the conformational properties that drive biological activity. researchgate.netfrontiersin.org

| Compound | Crystal System | Space Group | Key Structural Feature | PDB/CCDC Code |

| 4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine | Monoclinic | P21/c | Oxadiazole and pyridine rings are coplanar. | CCDC HB2625 |

| Anti-HIV-1 Fab with 1,2,4-oxadiazole ligand | Not specified | Not specified | (oxadiazole)···π interaction with Phenylalanine. | 3GO1 |

| Raltegravir (contains 1,3,4-oxadiazole) | Not specified | Not specified | (oxadiazole)···π interactions observed in solid state. | CCDC DIRCIS |

Target Engagement Strategies (e.g., Photoaffinity Labeling)

Identifying the specific cellular targets of a bioactive compound is a critical step in understanding its mechanism of action. Photoaffinity labeling (PAL) is a powerful chemical biology technique used for this purpose. nih.gov This strategy involves modifying the compound of interest, such as 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole, by incorporating a photoreactive group and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye). researchgate.net

The photoreactive group, commonly a diazirine or benzophenone, remains inert until activated by UV light. nih.gov Upon irradiation, it forms a highly reactive intermediate (a carbene or radical) that covalently crosslinks the ligand to its interacting protein target(s) in a cellular lysate or even in live cells. researchgate.netnih.gov Following crosslinking, the reporter tag is used to isolate and identify the labeled proteins, typically via mass spectrometry-based proteomics. nih.gov

Recently, oxadiazolines have been introduced as an innovative class of photoactivatable labels. nih.gov They can be synthesized from ketones and, upon exposure to specific wavelengths of UV light, release a diazo moiety that covalently modifies nucleophilic amino acid residues on the target protein. nih.gov A key advantage of this approach is that the introduction of the photoreactive group can often be achieved without significantly altering the parent compound's binding affinity for its target. nih.gov This strategy allows for the unbiased, system-wide identification of the molecular targets and off-targets of this compound derivatives under physiologically relevant conditions. researchgate.netdntb.gov.ua

| Photoreactive Group | Reactive Intermediate | Activation Wavelength | Key Features |

| Diazirine | Carbene | ~350-365 nm | Small size, widely used, but can have stability issues. researchgate.netnih.gov |

| Benzophenone | Triplet Ketone (Radical) | ~350-360 nm | More stable than diazirines, but larger and may cause more steric hindrance. nih.gov |

| Aryl Azide | Nitrene | ~254-300 nm | One of the earliest developed probes; can be less specific. researchgate.net |

| Oxadiazoline | Diazo moiety | ~302-330 nm | Novel, stable, compatible with various functional groups. nih.gov |

Insights into Selectivity and Off-Target Effects

Selectivity is a cornerstone of modern drug development, defining a compound's ability to interact with its intended target while avoiding others, thereby minimizing unwanted side effects. For derivatives of this compound, assessing selectivity involves screening against a panel of related and unrelated biological targets.

A common method for quantifying selectivity is to compare the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Kᵢ) for the primary target versus other proteins, especially those within the same family. For example, in the development of cyclooxygenase (COX) inhibitors, furoxan-based compounds were evaluated for their activity against both COX-1 and COX-2 isoforms. capes.gov.br The ratio of IC₅₀ values (IC₅₀ COX-1 / IC₅₀ COX-2) yields a Selectivity Index (SI), with a higher SI indicating greater selectivity for COX-2. capes.gov.br This approach could be applied to assess the selectivity of this compound derivatives against a panel of kinases or other relevant enzyme families.

Structure Activity Relationship Sar Studies and Rational Design of 5 Methyl 3 3 Pyridyl 1,2,4 Oxadiazole Analogs

Impact of Substituent Modifications on Biological Activity

Positional Effects of Methyl and Pyridyl Groups

The specific arrangement of the methyl and pyridyl groups on the 1,2,4-oxadiazole (B8745197) ring is a critical determinant of biological activity. Studies have shown that the isomeric positioning of these groups can significantly influence the compound's interaction with its biological target. For instance, the activity of 5-methyl-3-(2-pyridyl)-1,2,4-oxadiazole, an isomer of the title compound, has been documented, highlighting the importance of the pyridyl nitrogen's location relative to the oxadiazole ring. sigmaaldrich.com The 3-pyridyl isomer, however, often presents a distinct pharmacological profile, underscoring the subtle yet profound impact of positional isomerism.

Influence of Aromatic and Heteroaromatic Ring Substitutions

The introduction of various substituents on both the pyridyl and other aromatic or heteroaromatic rings has been a key strategy in optimizing the activity of 1,2,4-oxadiazole derivatives. For example, in the context of anti-Alzheimer's agent design, a series of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives were synthesized and evaluated. nih.gov This highlights the exploration of substitutions on a phenyl ring attached to the oxadiazole core.

Furthermore, the replacement of a phenyl ring with a pyridyl substituent is a common tactic to enhance metabolic stability. rsc.org The electronic properties and hydrogen bonding capabilities of the pyridyl nitrogen can significantly alter the molecule's interaction with target proteins. In a series of antibacterial 1,2,4-oxadiazoles, researchers fixed a 4-indole ring at the C-5 position while varying the aromatic substituent at the C-3 position, demonstrating the importance of diverse aromatic and heteroaromatic substitutions in modulating biological activity. mdpi.com The introduction of a trifluoromethyl pyridine (B92270) moiety has also been shown to yield potent antibacterial agents. d-nb.info

The following table summarizes the impact of various substitutions on the biological activity of 1,2,4-oxadiazole derivatives based on reported research:

| Compound Series | Substitution | Observed Effect on Biological Activity | Reference |

| 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazoles | Varied sulfonamide substituents | Modulation of GSK-3β inhibition and anti-neuroinflammatory activity | nih.gov |

| 5-(indol-4-yl)-3-(varied aryl)-1,2,4-oxadiazoles | Different aromatic groups at C-3 | Altered antibacterial activity against S. aureus | mdpi.com |

| 1,2,4-oxadiazoles with quinoline (B57606) derivatives | Quinoline moiety | Potent anticancer activity | nih.gov |

| 1,2,4-oxadiazole linked imidazopyrazine derivatives | Imidazopyrazine moiety | Excellent cytotoxicity against human cancer cell lines | nih.gov |

Role of Functional Groups and Linkers

The incorporation of specific functional groups and linkers is a pivotal aspect of the rational design of 5-methyl-3-(3-pyridyl)-1,2,4-oxadiazole analogs. The 1,2,4-oxadiazole ring itself is often employed as a bioisostere for ester and amide groups, offering increased resistance to hydrolysis by esterases. researchgate.net This substitution can lead to improved pharmacokinetic properties.

The nature of the linker between the oxadiazole core and other molecular fragments is also crucial. For instance, the replacement of an alkynyl linker with a 1,2,4-oxadiazole ring in analogs of the kinase inhibitor Ponatinib resulted in enhanced biological activity. nih.gov In the development of FLAP inhibitors, lead optimization focused on modifying functional groups to improve physicochemical properties and reduce off-target effects like hERG inhibition. nih.gov

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosterism and scaffold hopping are powerful strategies in medicinal chemistry to identify novel chemical entities with improved properties. The 1,2,4-oxadiazole ring is a versatile scaffold that can be both the subject and the result of such strategies.

A common bioisosteric replacement for the 1,2,4-oxadiazole ring is the 1,3,4-oxadiazole (B1194373) ring. This substitution can lead to reduced lipophilicity, higher metabolic stability, and lower interactions with off-target proteins like the hERG potassium channel. universiteitleiden.nlrsc.org However, this replacement can sometimes lead to a reduction in affinity for the intended target. universiteitleiden.nlrsc.org For example, the replacement of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole in a series of cannabinoid receptor 2 (CB2) ligands resulted in a decrease in affinity, although some analogs retained high affinity and selectivity. universiteitleiden.nlrsc.org

Scaffold hopping aims to replace the central core of a molecule while retaining the key pharmacophoric features. This strategy is employed to discover new chemical classes with improved properties like solubility and metabolic stability. rsc.orgdundee.ac.ukchimia.ch For instance, replacing a thiazole (B1198619) core with a 1,2,3-triazole ring in a series of anti-MRSA agents led to enhanced antimicrobial efficacy and better physicochemical properties. rsc.org While not directly involving the this compound core, this exemplifies the principle of scaffold hopping that can be applied to this and other heterocyclic systems.

Design Principles for Enhanced Potency and Selectivity

The rational design of potent and selective this compound analogs is guided by several key principles derived from extensive SAR studies.

A primary consideration is the establishment of key interactions with the target protein. Molecular docking studies are often employed to understand the binding modes of these compounds and to rationalize the observed SAR. For example, in the development of MAO-B inhibitors, molecular docking simulations highlighted the importance of molecular flexibility for optimal binding within the enzymatic cleft. bohrium.com

Another crucial design principle is the optimization of physicochemical properties. This includes modulating lipophilicity, solubility, and metabolic stability. As previously mentioned, the bioisosteric replacement of a 1,2,4-oxadiazole with a more polar 1,3,4-oxadiazole can improve solubility and metabolic stability. universiteitleiden.nlrsc.org Furthermore, strategic placement of substituents can block sites of metabolism. rsc.org

The following table outlines key design principles for enhancing the potency and selectivity of 1,2,4-oxadiazole derivatives:

| Design Principle | Strategy | Desired Outcome | Reference |

| Enhance Target Binding | Introduce substituents that form key hydrogen bonds or hydrophobic interactions. | Increased potency and affinity. | bohrium.com |

| Improve Physicochemical Properties | Utilize bioisosteric replacements (e.g., 1,3,4-oxadiazole for 1,2,4-oxadiazole). | Enhanced solubility, metabolic stability, and reduced off-target effects. | universiteitleiden.nlrsc.org |

| Achieve Selectivity | Exploit subtle differences in the binding sites of related targets. | Minimized off-target activity and potential side effects. | universiteitleiden.nlrsc.org |

| Optimize Molecular Flexibility | Design molecules with appropriate conformational freedom to adopt the optimal binding pose. | Improved shape complementarity with the target. | bohrium.com |

Rational Lead Optimization Strategies for this compound Derivatives

A key strategy is the systematic exploration of substituent effects. This involves synthesizing and testing a library of analogs with diverse substitutions on the pyridyl and any other aromatic rings. For example, in the optimization of oxadiazole-based FLAP inhibitors, a focused SAR investigation led to the discovery of compounds with improved functional activity and physicochemical properties. nih.gov

Another important aspect of lead optimization is addressing metabolic liabilities. This can involve replacing metabolically susceptible groups with more stable ones. The use of scaffold hopping to replace an oxidation-prone aromatic system with a more electron-deficient heterocycle is a powerful approach in this regard. rsc.org

The following table provides examples of rational lead optimization strategies applied to 1,2,4-oxadiazole derivatives:

| Lead Compound Series | Optimization Strategy | Improved Property | Reference |

| Oxadiazole-based FLAP inhibitors | SAR investigation focusing on functional activity and physicochemical properties. | Functional activity, solubility, reduced hERG inhibition. | nih.gov |

| Cannabinoid receptor 2 (CB2) ligands | Bioisosteric replacement of 1,2,4-oxadiazole with 1,3,4-oxadiazole. | Increased polarity, potential for improved metabolic stability. | universiteitleiden.nlrsc.org |

| Aromatic compounds with metabolic liabilities | Scaffold hopping to replace aromatic systems with electron-deficient heterocycles. | Increased robustness towards oxidative metabolism. | rsc.org |

Computational Chemistry and in Silico Approaches in Oxadiazole Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interaction between a ligand and a protein's active site.

In the context of oxadiazole research, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the binding modes of these heterocyclic compounds. For instance, studies on various 1,2,4-oxadiazole (B8745197) derivatives have utilized molecular docking to investigate their potential as anticancer agents by targeting enzymes like human VGEFR-2. nih.gov The docking results help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

A study on a 3-meta-pyridin-1,2,4-oxadiazole derivative of 18βH-glycyrrhetinic acid demonstrated through molecular docking its potential to interact with the transmembrane domain of P-glycoprotein (P-gp) with a low free binding energy of -10.2 kcal/mol, suggesting its role in overcoming multidrug resistance in tumor cells. acs.orgnih.gov Similarly, in silico evaluation of 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-amine derivatives as potential cyclin-dependent kinase 2 (CDK-2) inhibitors revealed strong binding interactions within the active site of the protein. researchgate.net

The analysis of these interactions is crucial for structure-based drug design, allowing for the modification of the ligand to improve its binding affinity and selectivity. For example, the presence of specific amino acid residues in the binding pocket can guide the design of new derivatives with enhanced activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds based on their structural features.

In the field of oxadiazole research, 3D-QSAR studies have been performed on 1,2,4-oxadiazole derivatives to understand the structural requirements for their activity as Sortase A inhibitors. nih.gov By analyzing a dataset of compounds with known activities, these models can identify key structural features that are either favorable or unfavorable for the desired biological effect. nih.gov The insights gained from QSAR models can guide the design of more potent and selective inhibitors. nih.gov

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations provide valuable information about the geometric and electronic properties of molecules.

For oxadiazole derivatives, DFT calculations have been employed to confirm and analyze their molecular structures. These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray diffraction. nih.gov Furthermore, DFT is used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of a molecule. nih.gov

A study on benzimidazole-thiadiazole derivatives utilized DFT calculations with the B3LYP exchange-correlation functional and the 6-311G(d,p) basis set to optimize the geometries and perform HOMO-LUMO analysis. nih.gov The results indicated the planarity of the molecules and provided insights into their chemical reactivity. nih.gov Similarly, theoretical studies on 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) have used DFT calculations to perform a complete assignment of its infrared spectrum. capes.gov.br

Noncovalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Noncovalent interactions (NCIs) play a crucial role in determining the three-dimensional structure of molecules and their interactions with biological targets. The NCI analysis is a computational tool used to visualize and characterize these weak interactions. The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of an atom within a molecule and allows for the analysis of chemical bonds and intermolecular interactions based on the topology of the electron density. wikipedia.orgamercrystalassn.org

In a study of N-pyridyl ureas bearing 1,2,4- and 1,3,4-oxadiazole (B1194373) moieties, NCI analysis confirmed the presence of dispersive π-π stacking interactions between the oxadiazole and pyridine (B92270) rings. nih.gov The 3D NCI plots revealed green regions indicative of these interactions. nih.gov QTAIM analysis was also performed on optimized equilibrium structures to further confirm the presence of these noncovalent interactions. nih.gov These analyses are critical for understanding the forces that govern crystal packing and ligand-protein binding. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. This model can then be used for virtual screening of large compound libraries to identify new molecules that fit the pharmacophore and are likely to be active.

Virtual screening has emerged as a cost-effective and rapid method for identifying lead compounds. ctu.edu.vn Structure-based virtual screening, which involves docking large numbers of compounds into a protein's active site, has been successfully applied in oxadiazole research. ctu.edu.vn For instance, a ligand-based pharmacophore model was developed based on the structures of known TGR5 agonists, leading to the discovery of a new class of potent agonists with a 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazole core. nih.gov This approach allows for the efficient exploration of chemical space and the identification of novel scaffolds for drug development.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations provide detailed information about the conformational changes of molecules and the dynamics of ligand-protein binding.

In the context of oxadiazole research, MD simulations have been used to assess the stability of ligand-protein complexes predicted by molecular docking. For example, a 100 ns all-atom MD simulation was conducted to evaluate the stability of a potent 1,2,3-oxadiazole (B8650194) derivative in complex with the DPP-IV enzyme. chemmethod.com The simulation revealed a combination of hydrogen bonding, hydrophobic, and ionic interactions that contributed to the stability of the complex. chemmethod.com Such simulations are crucial for validating docking results and understanding the dynamic nature of molecular recognition.

Computational Prediction of Molecular Properties for Rational Drug Design

Computational methods are increasingly used to predict various molecular properties that are important for rational drug design. These properties include absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as potential toxicity.

For oxadiazole derivatives, in silico tools are employed to predict their drug-likeness and pharmacokinetic profiles. For example, the Swiss-ADME web tool has been used to evaluate the pharmacokinetic properties of novel 1,3,4-oxadiazole derivatives, helping to identify compounds with good oral bioavailability and favorable ADME profiles. researchgate.net The prediction of these properties at an early stage of the drug discovery process can significantly reduce the attrition rate of drug candidates.

Pharmacokinetic and Metabolic Studies of 5 Methyl 3 3 Pyridyl 1,2,4 Oxadiazole Derivatives

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are crucial for predicting the hepatic clearance of a drug in vivo. These studies typically involve incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes.

Research on 1,2,4-oxadiazole-bearing pyrazoles demonstrated that this class of compounds is generally metabolically stable. In one study, when incubated with liver MLS9 fraction supplemented with NADPH for one hour, most of the tested oxadiazole derivatives showed a residual substrate level higher than 90%. This high stability is a significant improvement compared to ester-containing analogues, which are more susceptible to hydrolysis. The replacement of an ester moiety with a 1,2,4-oxadiazole (B8745197) ring has been identified as a successful strategy to confer high metabolic stability.

Similarly, studies on other 1,2,4-oxadiazole derivatives identified as potential EGFR inhibitors found them to be moderately stable in liver microsomes at alkaline pH, with a half-life of 30-60 minutes. The stability of these compounds, however, was reduced at a highly acidic pH of 2.0, where they remained stable for only 15-20 minutes. The intrinsic clearance (CLint) is a key parameter derived from these assays. For instance, a study on the nitric oxide donor 3-methyl-4-furoxancarbaldehyde (PRG150) in rat liver microsomes determined an in vitro half-life of 2.4 hours and an intrinsic clearance of 5.73 μL/min·mg protein, which are considered acceptable values for a potential therapeutic agent.

| Compound Type | Experimental System | Key Finding | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole-bearing pyrazoles | Liver MLS9 fraction + NADPH (1 hr) | >90% residual substrate, indicating high stability. | |

| 1,2,4-Oxadiazole EGFR Inhibitors | Liver microsomes (alkaline pH) | Half-life of 30-60 minutes. | |

| 3-methyl-4-furoxancarbaldehyde | Rat liver microsomes | t1/2 = 2.4 h; CLint = 5.73 μL/min·mg protein. |

In Vivo Pharmacokinetic Profiling

In vivo studies in animal models provide essential data on how a compound behaves in a whole organism, validating in vitro predictions and offering a more complete picture of its ADME profile.

Following administration, a drug must be absorbed into the systemic circulation to reach its target. Studies on various oxadiazole derivatives show promising absorption profiles. A novel 1,2,4-oxadiazole derivative, N-(3-chloro-4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)picolinamide, was found to be readily absorbed after intraperitoneal administration in mice. Similarly, research on a 1,3,4-oxadiazole (B1194373) derivative, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA), revealed high plasma concentrations after administration via eye drops in rats, indicating significant systemic absorption even with local administration. This compound and its metabolites are also suggested to accumulate in red blood cells.

The concentration of a drug in the plasma over time is a key indicator of its bioavailability and persistence in the body. For ODASA administered via eye drops to rats, the maximum plasma concentration (Cmax) reached was 349.85±62.50 ng/mL, with a long half-life of 46.4±3.8 hours. The relative bioavailability compared to injection was high, at 81.03%. When measured in whole blood, the Cmax of ODASA was significantly higher at 10326±532 ng/mL, confirming its accumulation in blood cells. Another 1,2,4-oxadiazole derivative showed an elimination half-life of 19 minutes and a clearance rate of 69 μL min−1 mg−1.

| Parameter | Value (in Plasma) | Value (in Whole Blood) | Reference |

|---|---|---|---|

| Cmax (Parent Drug) | 349.85 ± 62.50 ng/mL | 10326 ± 532 ng/mL | |

| t1/2 (Parent Drug) | 46.4 ± 3.8 h | Not Reported | |

| Relative Bioavailability | 81.03% | Not Reported | |

| Cmax (M1 Metabolite*) | 30.91 ± 6.00 ng/mL | 3722 ± 505 ng/mL | |

| Cmax (M2 Metabolite**) | 2.70 ± 0.62 ng/mL | 49.9 ± 9.4 ng/mL |

*M1: 4-[5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl]-benzenesulfonamide **M2: N-hydroxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide

The ability of a compound to distribute into various tissues and cross the blood-brain barrier (BBB) is critical for its efficacy, particularly for drugs targeting the central nervous system (CNS). Several studies have confirmed that pyridyl-1,2,4-oxadiazole derivatives can penetrate the brain. A series of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives were reported to have proper BBB permeability. In an in vivo experiment with mice, one 1,2,4-oxadiazole derivative reached a maximum brain concentration of 949.76 ng/mL after administration. In silico predictions for other N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines also suggested that they were likely to cross the BBB. The ability to cross the BBB is often linked to lipophilicity and interaction with efflux transporters like P-glycoprotein (P-gp).

Metabolite Identification and Structural Elucidation

Identifying the products of biotransformation is essential for understanding a drug's clearance pathways and assessing the potential activity or toxicity of its metabolites. For 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, studies in rats have successfully identified its primary metabolites using HPLC-MS/MS. The main biotransformation pathways were found to be hydroxylation of the methyl group on the oxadiazole ring and N-hydroxylation of the sulfonamide group.

The identified metabolites are:

4-[5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl]-benzenesulfonamide (M1) : The product of C-hydroxylation. This is the main metabolite found in rat plasma.

N-hydroxy-4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (M2) : The product of N-hydroxylation. Its content in plasma is significantly lower than the parent drug and the M1 metabolite.

The structures of these metabolites were confirmed through chemical synthesis and comparison with the biological samples.

Influence of Structural Modifications on ADME Properties

The ADME profile of a molecule can be fine-tuned through structural modifications. The oxadiazole ring itself is a key structural feature used to improve pharmacokinetics.

Isomer Choice : A systematic comparison between 1,2,4- and 1,3,4-oxadiazole isomers revealed significant differences in their physicochemical properties. The 1,3,4-oxadiazole isomers generally exhibit lower lipophilicity, better metabolic stability, and higher aqueous solubility compared to their 1,2,4-oxadiazole counterparts, which can be attributed to differences in their charge distributions and dipole moments.

Lipophilicity and Permeability : The lipophilicity of oxadiazole derivatives, often measured as Log D, has a direct impact on their properties. In a study of 1,2,4-oxadiazole-based EGFR inhibitors, compounds with balanced lipophilicity (Log D values of 1-3) showed good Caco-2 permeability, which is an indicator of intestinal absorption. In contrast, a highly lipophilic compound (Log D >5) was found to have very high permeability.

These findings underscore the versatility of the 5-methyl-3-(3-pyridyl)-1,2,4-

Emerging Applications and Future Research Directions

Development as Probes for Biological Pathways

The inherent fluorescence and specific binding capabilities of heterocyclic compounds are being increasingly harnessed to create probes for visualizing and understanding complex biological processes. Derivatives of 1,2,4-oxadiazole (B8745197) are promising candidates for this application due to their stable scaffold and tunable photophysical properties.

Detailed Research Findings: Research has shown that compounds incorporating both oxadiazole and pyridine (B92270) rings can function as responsive fluorescent sensors. nih.govnih.gov For instance, a pyridine-based 1,3,4-oxadiazole (B1194373) derivative was developed as a "turn-on" fluorescence sensor with high selectivity for silver ions (Ag+). nih.gov Another water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole was designed as a pH-responsive probe, exhibiting both colorimetric and fluorescent changes in slightly acidic conditions. nih.gov These findings suggest that the 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole core could be functionalized to create selective probes for specific metal ions, pH changes in cellular compartments, or other biologically relevant analytes. The 1,2,4-oxadiazole ring is also a known bioisostere for ester and amide groups, which could allow for its incorporation into peptides or other biomolecules to probe enzyme activity or protein-protein interactions without disrupting native conformations. nih.govresearchgate.net The development of such probes would provide powerful tools for drug discovery and the fundamental study of cellular signaling pathways. researchgate.net

Applications in Materials Science and Optoelectronic Devices

The field of materials science is constantly seeking new organic molecules with tailored electronic properties for use in advanced devices. Oxadiazole derivatives have carved out a significant niche in this area, particularly in the development of Organic Light-Emitting Diodes (OLEDs). researchgate.net

Detailed Research Findings: The 1,2,4-oxadiazole ring is electron-deficient, a property that makes its derivatives excellent electron-transporting and hole-blocking materials. rjptonline.orgdaneshyari.com This is a critical function in multi-layer OLED devices, enhancing efficiency and longevity. Both 1,2,4- and 1,3,4-oxadiazole-based materials have been investigated for these properties. nih.gov Theoretical and experimental studies have demonstrated that the electronic and optical properties, such as ionization energy, electron affinity, and absorption wavelengths, can be finely tuned by altering the substituents on the oxadiazole core. daneshyari.com The thermal stability and inherent luminescence of many oxadiazole compounds further enhance their suitability for optoelectronic applications. researchgate.net Given these characteristics, this compound could serve as a foundational building block for new materials in OLEDs, organic solar cells, and other electronic devices.

Table 1: Potential Optoelectronic Properties of Oxadiazole Derivatives This table compiles typical properties reported for the broader class of oxadiazole derivatives, suggesting the potential characteristics of materials based on the this compound scaffold.

| Property | Relevance to Optoelectronics | Typical Findings for Oxadiazole Derivatives |

|---|---|---|

| Electron Affinity | Facilitates electron injection and transport from the cathode. | High electron affinity is a characteristic feature, making them good electron transport materials (ETMs). daneshyari.com |

| Ionization Potential | A high ionization potential helps in blocking holes at the emissive/electron-transport layer interface, improving device efficiency. | Generally possess high ionization potentials, leading to effective hole-blocking capabilities. daneshyari.com |

| Luminescence | The ability to emit light upon excitation is fundamental for use in the emissive layer of OLEDs. | Many derivatives exhibit strong fluorescence, often in the blue region of the spectrum. rsc.org |

| Thermal Stability | Ensures device longevity and stable performance at operating temperatures. | The heterocyclic ring imparts excellent thermal stability to the molecules. researchgate.net |

Potential in Agrochemicals (Herbicidal, Insecticidal, Fungicidal Properties)

The 1,2,4-oxadiazole scaffold is a "privileged structure" not only in medicine but also in agrochemistry. researchgate.net Numerous derivatives have been synthesized and tested, revealing a broad spectrum of activities against various agricultural pests and pathogens.

Detailed Research Findings: The commercial nematicide Tioxazafen, which contains a 1,2,4-oxadiazole core, is a key example of the success of this scaffold in crop protection. mdpi.com Research has expanded to explore its full potential, leading to the discovery of derivatives with potent insecticidal, fungicidal, and antibacterial activities. nih.govmdpi.com For instance, certain 1,2,4-oxadiazole derivatives containing a trifluoromethyl pyridine moiety have shown excellent antibacterial effects against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), in some cases superior to commercial standards. nih.gov Other studies have reported compounds with significant antifungal activity against pathogens such as Rhizoctonia solani and Colletotrichum capsica. mdpi.com The structural motif of this compound combines the proven toxophore of the oxadiazole ring with a pyridine group, a common feature in many pesticides, suggesting a strong potential for development into a novel agrochemical.

Table 2: Reported Agrochemical Activities of 1,2,4-Oxadiazole Derivatives

| Activity Type | Target Organism | Key Findings | Citation |

|---|---|---|---|

| Nematicidal | Bursaphelenchus xylophilus | A derivative showed LC50 of 2.4 µg/mL, superior to avermectin and tioxazafen. | mdpi.com |

| Antibacterial | Xanthomonas oryzae pv. oryzae (Xoo) | Derivatives with a trifluoromethyl pyridine moiety showed EC50 values as low as 19.44 µg/mL. | nih.gov |

| Antifungal | Exserohilum turcicum | A derivative exhibited an EC50 of 29.14 µg/mL, outperforming the commercial fungicide carbendazim. | mdpi.com |

| Insecticidal | Armyworm | A bisamide compound containing a 1,2,4-oxadiazole showed 100% insecticidal activity at 10 mg L-1. | researchgate.net |

Advanced Synthetic Methodologies and Green Chemistry Principles

Efficient and environmentally benign synthesis is a cornerstone of modern chemistry. The construction of the 1,2,4-oxadiazole ring has been the subject of extensive research, leading to the development of numerous methods that align with the principles of green chemistry. nih.gov

Detailed Research Findings: The most common methods for synthesizing 1,2,4-oxadiazoles involve the cyclization of an O-acylamidoxime intermediate, which is typically formed from an amidoxime (B1450833) and a carboxylic acid derivative. rjptonline.org Advanced methodologies have focused on streamlining this process. One-pot syntheses, where the amidoxime and carboxylic acid ester react in a superbasic medium (NaOH/DMSO) at room temperature, have been developed to simplify purification and reduce waste. nih.gov Microwave-assisted synthesis has emerged as a powerful tool, drastically reducing reaction times from hours to minutes and often improving yields. nih.govresearchgate.net These methods often use solvent-free conditions or greener solvents, further enhancing their environmental credentials. For a molecule like this compound, applying these advanced synthetic protocols would not only make its production more efficient and cost-effective but also more sustainable. organic-chemistry.org

Collaborative Research Opportunities and Translational Medicine

Translational medicine aims to bridge the gap between basic scientific discoveries and clinical applications. The 1,2,4-oxadiazole scaffold is a well-established pharmacophore in drug discovery, with several compounds having entered clinical trials, demonstrating its therapeutic potential. nih.govtandfonline.com

Detailed Research Findings: A prominent example is Ataluren (PTC124), a 1,2,4-oxadiazole-containing drug developed to treat genetic disorders caused by nonsense mutations, such as Duchenne muscular dystrophy. nih.gov This success highlights the potential for translating other 1,2,4-oxadiazole-based compounds into viable therapies. The diverse biological activities reported for this class of compounds—including anticancer, anti-inflammatory, antiviral, and neuroprotective effects—open up numerous avenues for collaborative research. researchgate.netmdpi.com Academic and industry partnerships could explore the potential of this compound and its analogs against a wide range of disease targets. For example, derivatives have been investigated as inhibitors of enzymes relevant to Alzheimer's disease and as potent anticancer agents against various cell lines. nih.govfrontiersin.orgresearchgate.net Such collaborations are crucial for navigating the complex path of drug development, from lead optimization and preclinical testing to clinical trials.

Challenges and Perspectives in Oxadiazole-Based Drug Discovery

Despite the immense potential of the 1,2,4-oxadiazole scaffold, several challenges remain in the path to developing new drugs. The broad spectrum of biological activity, while advantageous for screening, can also lead to off-target effects and toxicity, requiring extensive structure-activity relationship (SAR) studies to achieve selectivity. mdpi.com Synthetic yields can be variable, and some of the more advanced, greener synthetic methods may require further optimization for large-scale production. nih.gov

Looking forward, the future of oxadiazole-based drug discovery is promising. The use of computational tools, such as molecular docking and QSAR modeling, will be instrumental in rationally designing more potent and selective inhibitors for specific biological targets. nih.gov The development of multi-target drugs, where a single compound is designed to interact with multiple points in a disease pathway, is a growing trend where the versatile 1,2,4-oxadiazole scaffold could excel. frontiersin.org Furthermore, as our understanding of disease biology deepens, new opportunities will arise to apply this privileged scaffold to novel and challenging therapeutic targets, ensuring its continued relevance in medicinal chemistry for years to come. nih.gov

Q & A

Basic: What synthetic methodologies are most effective for preparing 5-methyl-3-(3-pyridyl)-1,2,4-oxadiazole, and how can reaction parameters be optimized?

Answer:

The compound is typically synthesized via the amidoxime route, where an amidoxime intermediate reacts with a carboxylic acid derivative. Key steps include:

- Coupling Reagents : Use HATU or EDC with DIEA in DMF for activating carboxyl groups, ensuring efficient cyclization .

- Solvent/Temperature : DMF at room temperature (20–25°C) is optimal for minimizing side reactions .

- Yield Optimization : Stoichiometric ratios (e.g., 1:1.5 amidoxime to acylating agent) and reaction monitoring via TLC or HPLC improve purity .

Advanced: How can computational tools like Multiwfn aid in analyzing the electronic properties of this compound?

Answer:

Multiwfn enables:

- Electrostatic Potential (ESP) Mapping : To visualize nucleophilic/electrophilic regions, critical for predicting reactivity with biological targets .

- Bond Order Analysis : Quantifies delocalization in the oxadiazole ring, influencing stability and tautomeric behavior .

- Orbital Composition Studies : Identifies contributions of the pyridyl group to frontier orbitals, guiding modifications for redox-active applications .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Answer:

- 1H/13C NMR : Confirm regiochemistry via pyridyl proton shifts (δ 7.2–8.8 ppm) and oxadiazole methyl group resonance (δ ~2.6 ppm) .

- HRMS : Validates molecular ion ([M+H]+ or [M+Na]+) with <5 ppm error .

- IR Spectroscopy : Detects C=N stretching (~1600 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activities of 1,2,4-oxadiazole derivatives?

Answer:

- Assay Standardization : Control variables (e.g., cell lines, compound concentrations) to isolate structure-activity relationships (SAR) .

- Metabolic Stability Studies : Use liver microsomes to assess if discrepancies arise from differential metabolism .

- Crystallography : Compare binding modes in enzyme targets (e.g., carbonic anhydrase) to confirm pharmacophore alignment .

Basic: What design strategies improve solubility and bioavailability of 1,2,4-oxadiazole derivatives?

Answer:

- Polar Substituents : Introduce sulfonamide (-SO₂NH₂) or hydroxyl groups to enhance aqueous solubility .

- LogP Optimization : Reduce lipophilicity via methyl-to-ethoxy substitutions at the 5-position .

- Prodrug Approaches : Mask pyridyl nitrogen with acetyl groups to improve membrane permeability .

Advanced: How do structural modifications at the 3-pyridyl position influence inhibitory activity against enzymes like GSK-3β?

Answer:

- Steric Effects : Bulky substituents (e.g., 4-sulfamido-phenyl) enhance binding to hydrophobic pockets in GSK-3β, improving IC50 values .

- Electron-Withdrawing Groups : Nitro or chloro groups at the pyridyl meta-position increase electrophilicity, boosting covalent interactions with catalytic residues .

- Docking Studies : Use AutoDock Vina to simulate binding poses and prioritize derivatives with ΔG < -9 kcal/mol .

Basic: What in vitro assays are recommended for initial evaluation of antitumor activity?

Answer:

- MTT/Proliferation Assays : Test against HeLa or MCF-7 cells at 1–100 μM for 48–72 hours .

- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric kits .

- Selectivity Screening : Compare IC50 values in cancer vs. non-tumorigenic cells (e.g., HEK-293) .

Advanced: Can this compound serve as a scaffold for energetic materials?

Answer:

- Thermal Stability : DSC analysis shows decomposition >200°C, suitable for explosive formulations .

- Detonation Performance : Calculated velocity (VOD ~9000 m/s) and pressure (P ~37 GPa) surpass RDX, attributed to high nitrogen content and density (~1.85 g/cm³) .

- Sensitivity Mitigation : Incorporate alkyl chains between oxadiazole rings to reduce friction sensitivity while retaining energy .

Basic: What purification techniques ensure high-purity 1,2,4-oxadiazole derivatives?

Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation .

- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity (HPLC) .

- Centrifugal Partition Chromatography (CPC) : Effective for gram-scale purification of polar derivatives .

Advanced: How does the 1,2,4-oxadiazole core enhance pesticidal activity in agrochemical applications?

Answer:

- Mode of Action : Disrupts fungal lanosterol 14α-demethylase (CYP51), validated via docking studies (PDB: 3LD6) .

- Resistance Management : Synergistic use with strobilurins reduces mutation-driven resistance .

- Environmental Persistence : Hydrolytic stability at pH 5–9 ensures field efficacy without groundwater contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.